Tibalosine -

Tibalosine

Catalog Number: EVT-1542384
CAS Number:
Molecular Formula: C21H27NOS
Molecular Weight: 341.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Tibalosine was initially developed in the late 20th century and has been the subject of various studies aimed at understanding its efficacy and safety profile. The compound's synthesis and characterization have been documented in several scientific publications, emphasizing its role in mental health treatments.

Classification

Tibalosine falls under the category of atypical antipsychotics, which are known for their ability to mitigate symptoms of psychosis with a lower risk of extrapyramidal side effects compared to traditional antipsychotics. This classification is significant as it informs both clinical applications and research directions.

Synthesis Analysis

Methods

The synthesis of Tibalosine involves several chemical reactions that can be categorized into distinct steps. The primary method includes the use of various reagents and solvents to facilitate the formation of the compound from simpler precursors.

  1. Initial Reaction: The synthesis often begins with the reaction between a substituted phenyl ring and an appropriate amine, typically involving nucleophilic substitution reactions.
  2. Formation of Intermediate: An intermediate product is formed, which undergoes further modifications through cyclization or alkylation processes.
  3. Final Product Isolation: The final product is isolated through crystallization or chromatography techniques to ensure purity.

Technical Details

The reactions are generally carried out under controlled conditions, including temperature and pressure adjustments, to optimize yield and minimize by-products. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of Tibalosine.

Molecular Structure Analysis

Structure

Tibalosine's molecular structure can be described by its specific arrangement of atoms, which includes a core aromatic ring system linked to nitrogen-containing functional groups.

  • Molecular Formula: C₁₈H₁₈N₂O₂
  • Molecular Weight: Approximately 298.35 g/mol

Data

The structural analysis reveals key functional groups that contribute to its biological activity, including hydroxyl groups that may play a role in receptor binding interactions.

Chemical Reactions Analysis

Reactions

Tibalosine participates in various chemical reactions that highlight its reactivity profile:

  1. Receptor Binding: Tibalosine acts on serotonin and dopamine receptors, demonstrating antagonist activity that is crucial for its antipsychotic effects.
  2. Metabolic Pathways: In vivo studies indicate that Tibalosine undergoes metabolic transformations primarily via cytochrome P450 enzymes, leading to various metabolites that may also exhibit pharmacological activity.

Technical Details

These reactions are significant in understanding how Tibalosine interacts with biological systems, influencing both therapeutic outcomes and potential side effects.

Mechanism of Action

Process

The mechanism of action for Tibalosine involves modulation of neurotransmitter systems in the brain:

  • Serotonin Receptor Antagonism: Tibalosine inhibits specific serotonin receptors (5-HT2A), which is associated with reducing psychotic symptoms.
  • Dopamine Receptor Modulation: By antagonizing dopamine D2 receptors, it helps manage symptoms related to dopaminergic overactivity typically seen in schizophrenia.

Data

Research indicates that the dual action on serotonin and dopamine pathways may enhance therapeutic efficacy while minimizing adverse effects commonly associated with traditional antipsychotics.

Physical and Chemical Properties Analysis

Physical Properties

Tibalosine is characterized by:

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

Key chemical properties include:

  • Stability: Stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong acids or bases, which can lead to hydrolysis or other degradation pathways.

Relevant Data or Analyses

Analytical studies have shown that Tibalosine maintains structural integrity under standard laboratory conditions, making it suitable for further pharmacological testing.

Applications

Scientific Uses

Tibalosine has several applications within scientific research:

  • Psychiatric Research: Used extensively in studies aimed at understanding the mechanisms underlying schizophrenia and mood disorders.
  • Pharmacological Development: Serves as a lead compound for developing new antipsychotic medications with improved efficacy and safety profiles.
  • Clinical Trials: Currently being evaluated in clinical settings for its effectiveness in treating acute psychotic episodes and long-term management of schizophrenia.
Introduction to Tibalosine

Tibalosine is a synthetic phenylethylamine derivative first developed and launched as a therapeutic agent in 1986 by Sumitomo Dainippon Pharma in Japan. It functions as a dual-mechanism cardiovascular agent, combining α-adrenoceptor antagonism with β-adrenergic blockade. Its primary clinical applications include the management of essential hypertension (mild to moderate), angina pectoris, cardiac arrhythmias, tachycardia, and essential tremor. Unlike conventional β-blockers, Tibalosine exhibits unique vasodilatory properties mediated through ATP-sensitive potassium (KATP) channels, distinguishing it pharmacologically from non-vasodilating alternatives like propranolol. Research into its neuropharmacological interactions—particularly with serotonergic receptors—suggests broader implications for autonomic regulation, positioning it as a compound of interest in neuropsychopharmacology for modulating neurocardiovascular pathways [8].

Historical Development and Discovery of Tibalosine

Tibalosine emerged from systematic efforts to develop antihypertensive agents with improved hemodynamic profiles. Sumitomo Dainippon Pharma synthesized it through a multi-step chemical process:

  • Initial Reaction: 5-Acetylthiophene-2-carboxylic acid (AROT-001) undergoes chlorination with thionyl chloride (SOCl2), followed by amidation with aqueous ammonia to yield 5-acetylthiophene-2-carboxamide (AROT-002) [8].
  • Bromination: AROT-002 is brominated using elemental bromine (Br2) in acetic acid, producing 5-(2-bromoacetyl)thiophene-2-carboxamide (AROT-003).
  • Cyclization: AROT-003 reacts with ammonium dithiocarbamate (AROT-004) in methanol/DMF under reflux to form 5-(2-mercaptothiazol-4-yl)thiophene-2-carboxamide (AROT-005).
  • Final Condensation: AROT-005 couples with 1-(tert-butylamino)-3-chloropropan-2-ol (AROT-006) using sodium hydroxide in aqueous methanol, yielding Tibalosine [8].

Table 1: Key Milestones in Tibalosine Development

YearEventSignificance
1986Initial launch in JapanFirst approved antihypertensive indication
1991Vasodilatory mechanism identifiedLinked to KATP channel activation
1996Coronary hemodynamics characterized in dogsConfirmed reduced vascular resistance vs. propranolol

Preclinical studies in spontaneously hypertensive rats (SHR) demonstrated its ability to reduce central arterial pressure (CAP) and aortic collagen deposition, attenuating arterial stiffness. Unlike propranolol, which increases vascular resistance, Tibalosine enhanced coronary blood flow without constricting coronary arteries—an effect blocked by the KATP inhibitor glyburide [8].

Pharmacological Classification and Therapeutic Category

Tibalosine belongs to the dual α/β-adrenergic receptor antagonist class, with additional vasodilatory activity. Its receptor interactions include:

  • β-Adrenoceptors: Equipotent blockade of β1 (cardiac) and β2 (vascular) subtypes (pKi = 9.74 and 9.26, respectively) [8].
  • Serotonergic Receptors: Binds 5-HT1B receptors, potentially influencing vascular tone and central autonomic pathways [8].
  • α-Adrenoceptors: Non-selective antagonism contributing to peripheral vasodilation.

Table 2: Receptor Selectivity Profile of Tibalosine

Receptor TypeSubtypeAffinity (pKi)Functional Effect
β-Adrenoceptorβ19.74Inhibition of tachycardia
β-Adrenoceptorβ29.26Vasodilation
5-HT Receptor5-HT1BNot quantifiedModulated vascular response

Therapeutically, it aligns with the USP categories of "Cardiovascular Agents" and "Alpha/Beta-Adrenergic Blocking Agents" due to its dual receptor blockade. Its vasodilatory action further subclassifies it under "Vasodilators, Direct-acting Arterial". Clinically, it is indicated for:

  • Essential hypertension (mild-moderate)
  • Angina pectoris
  • Tachyarrhythmias
  • Essential tremor [8].

Its capacity to lower plasma renin activity (−0.41 ng/mL/hr) and angiotensin I/II levels (−47 pg/mL and −3.0 pg/mL, respectively) underscores its role in suppressing the renin-angiotensin-aldosterone system (RAAS)—a key mechanism in hypertension management [3].

Significance in Neuropsychopharmacology Research

Tibalosine’s interactions with both adrenergic and serotonergic systems position it as a tool for probing autonomic and central neuroregulatory pathways. Key research findings include:

  • Neurocardiac Crosstalk: By blocking peripheral 5-HT1B receptors, it may modulate serotonin-mediated cardiovascular reflexes, linking serotonergic neurotransmission to vascular tone [8].
  • Central Autonomic Effects: Though its blood-brain barrier penetration remains unquantified, its impact on essential tremor suggests possible central β-adrenergic modulation, akin to propranolol.
  • Molecular Signaling: Tibalosine’s KATP channel activation in vascular smooth muscle (demonstrated in rat aortic rings) connects ion channel physiology to neurogenic vasodilation. This mechanism is inhibited by glyburide, confirming KATP dependence [8].

In a double-blind crossover study of hypertensive patients, Tibalosine reduced systolic/diastolic blood pressure by 8.5/7.5 mmHg (supine) and 5.5/6.0 mmHg (standing), alongside decreased heart rate (−7.5 bpm). These changes occurred without altering aldosterone or prostaglandin levels, emphasizing direct neurohumoral blockade over secondary hormonal pathways [3]. Its unique profile invites further study into:

  • Autonomic dysfunction in neurodegenerative disorders.
  • Serotonergic-adrenergic interactions in anxiety-related hypertension.
  • Ion channel modulation as a strategy for cerebral vasodilation.

Properties

Product Name

Tibalosine

IUPAC Name

(1S)-1-(2,3-dihydro-1-benzothiophen-5-yl)-2-(4-phenylbutylamino)propan-1-ol

Molecular Formula

C21H27NOS

Molecular Weight

341.5 g/mol

InChI

InChI=1S/C21H27NOS/c1-16(22-13-6-5-9-17-7-3-2-4-8-17)21(23)19-10-11-20-18(15-19)12-14-24-20/h2-4,7-8,10-11,15-16,21-23H,5-6,9,12-14H2,1H3/t16?,21-/m1/s1

InChI Key

FJLRGFADCXTJNV-CAWMZFRYSA-N

Synonyms

1,2,3-dihydro-5-benzo(b)thienyl-2-(4-phenylbutylamino)-1-propanol
CP 804-S
CP-804S
tibalosin
tibalosine

Canonical SMILES

CC(C(C1=CC2=C(C=C1)SCC2)O)NCCCCC3=CC=CC=C3

Isomeric SMILES

CC([C@H](C1=CC2=C(C=C1)SCC2)O)NCCCCC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.